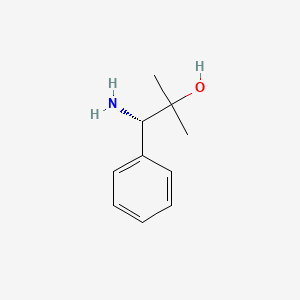

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

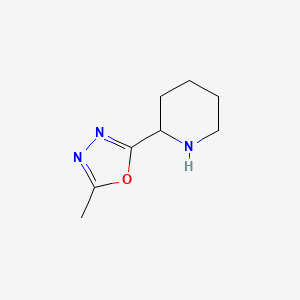

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of azetidine derivatives, such as Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, often involves the use of aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is characterized by a four-membered azetidine ring with a benzylamino group and a tert-butyl ester group . The InChI code for this compound isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . Physical And Chemical Properties Analysis

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų .Wissenschaftliche Forschungsanwendungen

Azetidine Analogs Synthesis

Azetidine-2-carboxylic acid (Aze) analogs with various side chains, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are synthesized for studying peptide activity. These analogs are valuable for understanding the influence of conformation on peptide activity in scientific research (Sajjadi & Lubell, 2008).

Diastereoselective α-Alkylation

Tert-butyl esters of azetidine, such as tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are used in diastereoselective α-alkylation. This process enhances the yields and diastereoselectivities of α-alkylated products, crucial in synthesizing optically active azetidine-2-carboxylic acid esters (Tayama et al., 2018).

Synthesis of High Molecular Weight Polypeptides

L-Azetidine-2-carboxylic acid and its analogs, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are employed in synthesizing abnormally high molecular weight polypeptides. These compounds serve as novel isomeric analogs of dl-proline, expanding the scope of polypeptide research (Soriano et al., 1980).

Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines, including derivatives of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are synthesized for their application in medicinal chemistry. These compounds are versatile building blocks, enabling the creation of a range of azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIROIAIOANJTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697016 |

Source

|

| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate | |

CAS RN |

177947-98-7 |

Source

|

| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-1-hydroxypentan-2-yl]-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B597293.png)

![Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B597294.png)

![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)

![Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B597298.png)